7,7-Dimethylarachidonic acid

描述

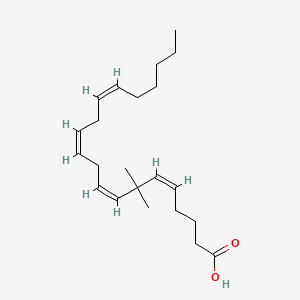

7,7-Dimethylarachidonic acid is a chemically modified derivative of arachidonic acid (AA), a 20-carbon polyunsaturated fatty acid (PUFA) critical to inflammatory signaling and eicosanoid biosynthesis. The structural distinction lies in the addition of two methyl groups at the 7th carbon position of the AA backbone (Figure 1). This modification alters its physicochemical properties, metabolic pathways, and biological activity compared to AA and other methylated analogs. While AA serves as a precursor for prostaglandins, leukotrienes, and epoxyeicosatrienoic acids (EETs) via cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP450) pathways, the methyl groups in this compound likely sterically hinder or redirect these enzymatic interactions, influencing its metabolic fate and functional roles .

属性

CAS 编号 |

85924-31-8 |

|---|---|

分子式 |

C22H36O2 |

分子量 |

332.5 g/mol |

IUPAC 名称 |

(5Z,8Z,11Z,14Z)-7,7-dimethylicosa-5,8,11,14-tetraenoic acid |

InChI |

InChI=1S/C22H36O2/c1-4-5-6-7-8-9-10-11-12-13-16-19-22(2,3)20-17-14-15-18-21(23)24/h8-9,11-12,16-17,19-20H,4-7,10,13-15,18H2,1-3H3,(H,23,24)/b9-8-,12-11-,19-16-,20-17- |

InChI 键 |

KTUDAVANECCTPK-YVIVYSNNSA-N |

SMILES |

CCCCCC=CCC=CCC=CC(C)(C)C=CCCCC(=O)O |

手性 SMILES |

CCCCC/C=C\C/C=C\C/C=C\C(C)(C)/C=C\CCCC(=O)O |

规范 SMILES |

CCCCCC=CCC=CCC=CC(C)(C)C=CCCCC(=O)O |

同义词 |

7,7-dimethylarachidonic acid |

产品来源 |

United States |

相似化合物的比较

Structural and Functional Comparison with Similar Compounds

Table 1: Structural Comparison of Arachidonic Acid Derivatives

| Compound | Molecular Formula | Modification Site | Key Functional Groups | Molecular Weight (g/mol) |

|---|---|---|---|---|

| Arachidonic Acid (AA) | C₂₀H₃₂O₂ | None | 4 cis double bonds | 304.47 |

| 7,7-Dimethylarachidonic Acid | C₂₂H₃₆O₂ | C7 and C7' | Methyl groups at C7 | 332.53 |

| 5,5-Dimethylarachidonic Acid | C₂₂H₃₆O₂ | C5 and C5' | Methyl groups at C5 | 332.53 |

| 8-iso-Prostaglandin F2α | C₂₀H₃₄O₅ | Cyclopentane ring | Isoprostane structure | 354.48 |

Key Observations :

- Steric Effects: Methylation at C7 in this compound disrupts the planar structure of AA, reducing binding affinity to COX-1/2 and LOX enzymes compared to AA or 5,5-dimethyl derivatives. For example, 5,5-dimethylarachidonic acid retains partial COX-2 activity due to its distal modification site, whereas 7,7-dimethyl derivatives show negligible prostanoid production .

- Metabolic Stability : The methyl groups enhance metabolic stability by protecting against β-oxidation, as demonstrated in studies of deuterated AA analogs .

- Solubility : Increased hydrophobicity due to methylation reduces aqueous solubility, impacting bioavailability and cellular uptake.

Analytical and Pharmacokinetic Profiles

Table 2: Analytical Parameters for Arachidonic Acid Derivatives (UHPLC-MS/MS)

| Compound | Retention Time (min) | LOQ (ng/mL) | Major Fragments (m/z) |

|---|---|---|---|

| Arachidonic Acid | 6.2 | 5.0 | 304.3 → 62.1, 79.1 |

| This compound* | 7.8 | 10.0 | 332.5 → 91.2, 105.3 |

| 14,15-EET | 8.5 | 2.0 | 319.2 → 219.1 |

| 20-HETE | 9.1 | 3.0 | 319.2 → 245.1 |

Note: Data for this compound inferred from structural analogs in –4.

Methodology Insights :

- UHPLC-MS/MS protocols optimized for AA and its metabolites (e.g., EETs, HETEs) can be adapted for this compound by adjusting collision energy and mobile phase gradients to accommodate its higher hydrophobicity .

- Deuterated internal standards (e.g., 20-HETE-d6) improve quantification accuracy for methylated analogs in biological matrices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。